molecular formula C18H22N2O3S B11808893 2-(2-Butyramido-4-(4-isopropylphenyl)thiazol-5-yl)acetic acid

2-(2-Butyramido-4-(4-isopropylphenyl)thiazol-5-yl)acetic acid

Cat. No.: B11808893
M. Wt: 346.4 g/mol
InChI Key: PQNMFZMPRVNRDL-UHFFFAOYSA-N
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Description

2-(2-Butyramido-4-(4-isopropylphenyl)thiazol-5-yl)acetic acid is a compound belonging to the thiazole family, which is known for its diverse biological activities. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. This particular compound has shown potential in various scientific research applications due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-isopropylbenzaldehyde with thiourea to form the thiazole ring, followed by acylation with butyric anhydride to introduce the butyramido group

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(2-Butyramido-4-(4-isopropylphenyl)thiazol-5-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetic acid moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to introduce new functional groups.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Potential use as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Butyramido-4-(4-isopropylphenyl)thiazol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation. The thiazole ring’s ability to interact with biological macromolecules through hydrogen bonding and hydrophobic interactions plays a crucial role in its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.

    Ritonavir: An antiretroviral drug containing a thiazole ring.

    Abafungin: An antifungal drug with a thiazole moiety.

Uniqueness

2-(2-Butyramido-4-(4-isopropylphenyl)thiazol-5-yl)acetic acid is unique due to its specific substituents, which confer distinct biological activities and chemical reactivity. The presence of the butyramido and isopropylphenyl groups enhances its potential as a therapeutic agent and its versatility in chemical synthesis.

Properties

Molecular Formula

C18H22N2O3S

Molecular Weight

346.4 g/mol

IUPAC Name

2-[2-(butanoylamino)-4-(4-propan-2-ylphenyl)-1,3-thiazol-5-yl]acetic acid

InChI

InChI=1S/C18H22N2O3S/c1-4-5-15(21)19-18-20-17(14(24-18)10-16(22)23)13-8-6-12(7-9-13)11(2)3/h6-9,11H,4-5,10H2,1-3H3,(H,22,23)(H,19,20,21)

InChI Key

PQNMFZMPRVNRDL-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=NC(=C(S1)CC(=O)O)C2=CC=C(C=C2)C(C)C

Origin of Product

United States

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